1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE
Overview
Description
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of both benzotriazole and halogenated phenyl groups in its structure suggests potential utility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE typically involves the following steps:
Formation of Benzotriazole Derivative: Starting with benzotriazole, the compound is often functionalized at the nitrogen atom to introduce the ethanone moiety.
Halogenation: The phenyl ring is halogenated to introduce chlorine and fluorine atoms at specific positions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction: The ethanone moiety can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of materials with specific properties, such as UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(2-CHLORO-6-FLUOROPHENYL)-1-ETHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLETHANONE: Lacks the halogen substituents.
2-(2-CHLORO-6-FLUOROPHENYL)-1H-BENZOTRIAZOLE: Similar structure but different substitution pattern.
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-10-4-3-5-11(16)9(10)8-14(20)19-13-7-2-1-6-12(13)17-18-19/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPCDEAXILPONS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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